Methyl 5-Methoxy-2-thiophenecarboxylate
Overview
Description
Methyl 5-Methoxy-2-thiophenecarboxylate is an organic compound with the molecular formula C7H8O3S and a molecular weight of 172.2 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by a methoxy group at the 5-position and a carboxylate ester at the 2-position. This compound is typically found as a white to brown solid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-Methoxy-2-thiophenecarboxylate can be synthesized through various methods. One common approach involves the esterification of 5-methoxy-2-thiophenecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-Methoxy-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Methyl 5-Methoxy-2-thiophenecarboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are valuable in materials science and organic electronics.
Biology: The compound is used in the study of thiophene-based bioactive molecules, which have potential therapeutic applications.
Medicine: Research into thiophene derivatives has shown promise in developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of Methyl 5-Methoxy-2-thiophenecarboxylate is primarily related to its chemical reactivity and ability to undergo various transformations. In biological systems, thiophene derivatives can interact with enzymes and receptors, modulating their activity. The methoxy group and carboxylate ester enhance the compound’s solubility and facilitate its interaction with molecular targets .
Comparison with Similar Compounds
5-Methyl-2-thiophenecarboxaldehyde: This compound has a similar thiophene core but differs in the functional groups attached to the ring.
5-Methyl-2-thiophenecarboxylic acid: Another related compound, differing by the presence of a carboxylic acid group instead of an ester.
Uniqueness: Methyl 5-Methoxy-2-thiophenecarboxylate is unique due to the presence of both a methoxy group and a carboxylate ester, which confer distinct chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and valuable in various research applications .
Properties
IUPAC Name |
methyl 5-methoxythiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-9-6-4-3-5(11-6)7(8)10-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWCXRSVUFRZRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(S1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505563 | |
Record name | Methyl 5-methoxythiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77133-25-6 | |
Record name | Methyl 5-methoxythiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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